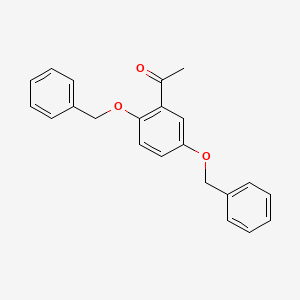

1-(2,5-Bis(benzyloxy)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2,5-bis(phenylmethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)21-14-20(24-15-18-8-4-2-5-9-18)12-13-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJUOEWQZNRLJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Bis(benzyloxy)phenyl)ethanone is a key organic compound characterized by a central acetophenone core with two benzyloxy groups at the 2 and 5 positions.[1] This structural arrangement makes it a valuable intermediate in various synthetic pathways, particularly in the pharmaceutical and material science sectors. The benzyloxy groups often serve as protecting groups for phenols, allowing for selective chemical modifications on other parts of the molecule.[1] This guide provides a detailed exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, experimental protocols, and critical process parameters.

Core Synthesis Strategies

The synthesis of this compound primarily revolves around two strategic approaches:

-

Benzylation of a Pre-existing Acetophenone Core: This pathway begins with 2',5'-dihydroxyacetophenone, where the hydroxyl groups are subsequently protected by benzylation.

-

Acylation of a Benzylated Phenyl Ring: This approach involves the initial protection of hydroquinone with benzyl groups, followed by a Friedel-Crafts acylation to introduce the acetyl group.

This guide will delve into the specifics of each of these pathways, offering a comparative analysis to inform methodological choices in a research and development setting.

Pathway 1: Benzylation of 2',5'-Dihydroxyacetophenone

This is a classical and widely employed method for synthesizing the target molecule.[1] The foundational logic of this pathway is to first establish the desired carbon skeleton (the acetophenone) and then introduce the bulky benzyloxy protecting groups.

Diagram of Pathway 1

Caption: Synthesis via Benzylation of a Pre-existing Acetophenone Core.

Step 1: Synthesis of 2',5'-Dihydroxyacetophenone

The starting material, 2',5'-dihydroxyacetophenone, is an aromatic compound that can be prepared through several methods, including the selective hydroxylation of acetophenone or, more commonly, through a Fries rearrangement of hydroquinone diacetate.[2][3]

Experimental Protocol: Fries Rearrangement of Hydroquinone Diacetate [3]

-

Reactant Preparation: A mixture of dry hydroquinone diacetate (0.257 mole) and anhydrous aluminum chloride (0.87 mole) is finely powdered.

-

Reaction Setup: The powdered mixture is placed in a dry round-bottomed flask fitted with an air condenser and a gas-absorption trap.

-

Heating: The flask is heated in an oil bath, with the temperature gradually increased to 110-120°C over 30 minutes, at which point hydrogen chloride evolution begins. The reaction is maintained at this temperature for a set period.

-

Work-up: After cooling, the excess aluminum chloride is decomposed by adding crushed ice followed by concentrated hydrochloric acid.

-

Isolation and Purification: The resulting solid is collected, washed with cold water, and recrystallized from water to yield green, silky needles of 2',5'-dihydroxyacetophenone.

| Parameter | Value | Reference |

| Starting Material | Hydroquinone Diacetate | [3] |

| Reagent | Anhydrous Aluminum Chloride | [3] |

| Reaction Temperature | 110-120°C | [3] |

| Yield | 64-77% | [3] |

| Melting Point | 202-203°C | [3] |

Step 2: Benzylation of 2',5'-Dihydroxyacetophenone

This step involves a Williamson ether synthesis, where the hydroxyl groups of 2',5'-dihydroxyacetophenone are alkylated using benzyl bromide in the presence of a base.[1]

Experimental Protocol: Benzylation [1]

-

Reactant Mixture: 2',5'-dihydroxyacetophenone is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: A base, typically potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl groups.

-

Addition of Alkylating Agent: Benzyl bromide is then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The final product is purified by column chromatography.

| Parameter | Value | Reference |

| Starting Material | 2',5'-Dihydroxyacetophenone | [1] |

| Reagent | Benzyl Bromide, Potassium Carbonate | [1] |

| Solvent | Dimethylformamide (DMF) | [1] |

| Yield | ~99% (after chromatography) | [1] |

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl groups, creating the nucleophilic phenoxide ions required for the reaction. It is also relatively inexpensive and easy to handle.

Pathway 2: Acylation of 1,4-Dibenzyloxybenzene

This alternative route prioritizes the protection of the hydroxyl groups of hydroquinone before introducing the acetyl group via a Friedel-Crafts acylation.

Diagram of Pathway 2

Caption: Synthesis via Acylation of a Benzylated Phenyl Ring.

Step 1: Benzylation of Hydroquinone

Similar to the previous pathway, this step involves a Williamson ether synthesis to protect the hydroxyl groups of hydroquinone.

Step 2: Friedel-Crafts Acylation

The core of this pathway is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[4] The electron-donating benzyloxy groups activate the aromatic ring, directing the incoming acyl group.[1]

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of an acylium ion, a potent electrophile, which is generated by the reaction of acetyl chloride or acetic anhydride with a Lewis acid catalyst, such as aluminum chloride.[5] This acylium ion is resonance-stabilized.[6] The benzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate.[6] Finally, a proton is removed from the ring, restoring aromaticity and yielding the final product.

Experimental Protocol: Friedel-Crafts Acylation [4]

-

Catalyst Suspension: Anhydrous aluminum chloride is suspended in a suitable solvent (e.g., dichloromethane) in a reaction flask.

-

Addition of Acylating Agent: Acetyl chloride is added carefully to the suspension.

-

Addition of Substrate: A solution of 1,4-dibenzyloxybenzene in the same solvent is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature, often followed by a period of reflux to ensure completion.

-

Work-up: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed, dried, and the solvent is removed to yield the crude product.

-

Purification: The product is then purified, typically by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the acylium ion electrophile from the acyl chloride.

-

Solvent: An inert solvent like dichloromethane is used to dissolve the reactants without participating in the reaction.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the Lewis acid catalyst reacts readily with water.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Benzylation of Acetophenone | Pathway 2: Acylation of Benzylated Benzene |

| Starting Materials | 2',5'-Dihydroxyacetophenone, Benzyl Bromide | Hydroquinone, Benzyl Chloride, Acetyl Chloride |

| Key Reactions | Williamson Ether Synthesis | Williamson Ether Synthesis, Friedel-Crafts Acylation |

| Potential Issues | Availability and synthesis of the starting acetophenone. | Potential for catalyst deactivation in Friedel-Crafts acylation. |

| Overall Yield | Can be very high, with the benzylation step often exceeding 90%.[1] | Dependent on the efficiency of the Friedel-Crafts acylation. |

Conclusion

Both presented pathways offer viable routes for the synthesis of this compound. The choice between them will often depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Pathway 1, the benzylation of 2',5'-dihydroxyacetophenone, is a robust and high-yielding method, particularly if the starting acetophenone is readily accessible. Pathway 2, involving the Friedel-Crafts acylation of 1,4-dibenzyloxybenzene, provides a flexible alternative, leveraging a fundamental and well-understood reaction in organic chemistry. A thorough understanding of the mechanisms and experimental nuances of each step is crucial for the successful and efficient synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 1-(2,5-Bis(benzyloxy)phenyl)ethanone: Synthesis, Properties, and Reactivity

This guide provides a comprehensive technical overview of 1-(2,5-bis(benzyloxy)phenyl)ethanone, a versatile aromatic ketone. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, core chemical properties, and characteristic reactivity, offering field-proven insights into its handling and application in synthetic chemistry.

Introduction and Structural Significance

This compound (CAS No. 21766-81-4) is an organic compound with the molecular formula C₂₂H₂₀O₃ and a molecular weight of approximately 332.4 g/mol .[1][2] Its molecular architecture is built upon an acetophenone core, featuring a phenyl ring substituted with an acetyl group. The key feature of this molecule is the presence of two bulky benzyloxy groups at the 2 and 5 positions of the phenyl ring.

This substitution pattern imparts distinct chemical characteristics:

-

Electronic Effects : The oxygen atoms of the benzyloxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution.[1]

-

Steric Hindrance : The size of the benzyloxy substituents can influence reaction kinetics, potentially hindering access to adjacent sites.[1]

-

Synthetic Utility : The benzyloxy moieties serve as robust protecting groups for the phenol functionalities. Their selective removal, typically via catalytic hydrogenation, unmasks the hydroxyl groups, making the molecule a valuable intermediate for synthesizing more complex structures such as polyphenols and pharmacologically active agents.[1][3][4]

These properties establish this compound as a significant building block in organic synthesis, with potential applications in material science and pharmaceutical development.[1]

Physicochemical Properties

The physical and chemical identifiers for this compound are summarized below. While specific experimental data for melting point and solubility are not widely published, properties can be inferred from its structure and data from isomeric analogs such as 1-(3,5-bis(benzyloxy)phenyl)ethanone (m.p. 60-62 °C).[5]

| Property | Value | Source(s) |

| CAS Number | 21766-81-4 | [1][2][6] |

| Molecular Formula | C₂₂H₂₀O₃ | [1][2] |

| Molecular Weight | 332.4 g/mol | [1][2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available in cited literature | N/A |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and ethyl acetate; sparingly soluble in alcohols; insoluble in water. | N/A |

Synthesis and Mechanistic Considerations

The most classical and reliable synthesis of this compound involves the protection of a precursor phenol, 2',5'-dihydroxyacetophenone. This process is a foundational Williamson ether synthesis.

Causality Behind Experimental Choices:

-

Starting Material : 2',5'-Dihydroxyacetophenone provides the core acetophenone structure with hydroxyl groups perfectly positioned for benzylation.

-

Reagent : Benzyl bromide is a highly effective benzylating agent. The bromine is a good leaving group, facilitating the nucleophilic substitution reaction.

-

Base : A moderately strong base like potassium carbonate (K₂CO₃) is used. Its role is to deprotonate the phenolic hydroxyl groups, which are significantly more acidic than aliphatic alcohols, to form the corresponding phenoxide nucleophiles. This deprotonation is the critical activation step. Using a stronger base like NaH is possible but K₂CO₃ is often sufficient, safer to handle, and easily removed during workup.

-

Solvent : A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the potassium cation but do not solvate the phenoxide anion extensively, leaving it highly nucleophilic and accelerating the desired Sₙ2 reaction.

Experimental Protocol: Synthesis via Williamson Etherification

This protocol describes the benzylation of 2',5'-dihydroxyacetophenone.

Materials:

-

2',5'-Dihydroxyacetophenone (1.0 eq)

-

Benzyl bromide (2.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aq. NaCl)

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2',5'-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Add anhydrous DMF to the flask under a nitrogen atmosphere until a stirrable suspension is formed.

-

Slowly add benzyl bromide (2.2 eq) to the mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash twice with deionized water, followed by one wash with brine. This removes residual DMF and inorganic salts.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow.

Spectroscopic Analysis

| Spectroscopy | Characteristic Signals (Predicted) |

| ¹H NMR | ~7.50-7.20 ppm (m, 10H): Phenyl protons of the two benzyloxy groups. ~7.20-6.90 ppm (m, 3H): Aromatic protons on the central acetophenone ring. ~5.10 ppm (s, 4H): Methylene protons of the two benzyloxy groups (-O-CH₂-Ph). ~2.55 ppm (s, 3H): Methyl protons of the acetyl group (-COCH₃). |

| ¹³C NMR | ~198-200 ppm: Carbonyl carbon (C=O). ~155-150 ppm: Aromatic carbons attached to oxygen (C-OBn). ~137 ppm: Ipso-carbons of the benzyl phenyl rings. ~130-127 ppm: Aromatic CH carbons of the benzyl groups. ~125-115 ppm: Aromatic CH carbons of the central ring. ~71 ppm: Methylene carbons of the benzyloxy groups (-O-CH₂-Ph). ~28-30 ppm: Methyl carbon of the acetyl group. |

| IR (Infrared) | ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch (from CH₂ and CH₃ groups). ~1670-1685 cm⁻¹: Strong C=O stretch, characteristic of an aryl ketone. ~1600, ~1500 cm⁻¹: Aromatic C=C ring stretches. ~1250-1200 cm⁻¹: Aryl-O-C stretch (asymmetric). ~1100-1000 cm⁻¹: C-O-C stretch (symmetric). |

| Mass Spec (MS) | M⁺ = 332.4: Molecular ion peak. m/z = 91: Prominent fragment corresponding to the benzyl or tropylium cation [C₇H₇]⁺, a hallmark of benzyl-containing compounds. m/z = 317: Loss of the methyl group [M-15]⁺. m/z = 289: Loss of the acetyl group [M-43]⁺. |

Note: Predicted data is based on foundational principles of spectroscopy and analysis of structurally similar compounds reported in the literature.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by three main features: the ketone carbonyl group, the activated aromatic ring, and the cleavable benzyl ethers.

Key Reactive Sites

Caption: Conceptual map of the primary reactive centers.

-

Reactions at the Carbonyl Group : The ketone functionality is a primary site for nucleophilic addition. Standard ketone chemistry applies, including:

-

Reduction : Reduction with agents like sodium borohydride (NaBH₄) will convert the ketone to the corresponding secondary alcohol.

-

Condensation : It can undergo base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcones, which are important scaffolds in medicinal chemistry.[7]

-

Reaction with Organometallics : Grignard reagents or organolithium compounds will add to the carbonyl to form tertiary alcohols.

-

-

Electrophilic Aromatic Substitution (EAS) : The two benzyloxy groups are ortho, para-directing and strongly activating.[1] This makes the positions ortho and para to them (C3, C4, and C6) highly susceptible to electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur at these positions, although steric hindrance from the adjacent benzyloxy group at C2 may disfavor substitution at C3.

-

Deprotection of Benzyl Ethers : The most significant application of this molecule as a synthetic intermediate relies on the cleavage of the benzyl ethers to reveal the free phenols.[1]

-

Catalytic Hydrogenolysis : This is the most common and efficient method.[3][11] The C-O bond of the benzyl ether is cleaved using hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C).[11][12] This reaction is clean, typically high-yielding, and produces toluene as a benign byproduct.

-

Protocol Causality : The palladium surface adsorbs both the hydrogen gas and the aromatic rings of the benzyl groups. This proximity facilitates the transfer of hydrogen atoms, leading to the reductive cleavage of the benzylic C-O bond. Solvents like ethanol, methanol, or ethyl acetate are commonly used.[11] This deprotection transforms the molecule into 2',5'-dihydroxyacetophenone.[13][14][15]

-

Conclusion

This compound is more than a simple aromatic ketone; it is a strategically designed synthetic intermediate. Its value lies in the robust benzyloxy protecting groups, which mask reactive phenols while allowing for diverse modifications at the ketone or the activated aromatic ring. The ability to cleanly deprotect these groups via hydrogenolysis makes it a key precursor for the synthesis of substituted hydroquinones and other complex poly-functionalized aromatic systems relevant to pharmaceutical and material sciences. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile molecule into their synthetic strategies.

References

- 1. Buy this compound | 21766-81-4 [smolecule.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. chembk.com [chembk.com]

- 6. targetmol.cn [targetmol.cn]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Ethanone, 1-[4-(phenylmethoxy)phenyl]- [webbook.nist.gov]

- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Ethanone, 1-(2,5-dihydroxyphenyl)- [webbook.nist.gov]

- 14. Ethanone, 1-(2,5-dihydroxyphenyl)- [webbook.nist.gov]

- 15. Ethanone, 1-(2,5-dihydroxyphenyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Characterization of 1-(2,5-Bis(benzyloxy)phenyl)ethanone

Introduction

1-(2,5-Bis(benzyloxy)phenyl)ethanone is an aromatic ketone of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a central acetophenone core with two benzyloxy groups at the 2 and 5 positions, makes it a valuable precursor and intermediate in the synthesis of more complex molecules. The benzyloxy moieties often serve as protecting groups for hydroxyl functionalities, allowing for selective reactions at other sites of a molecule. Their subsequent cleavage under specific conditions can yield the corresponding dihydroxyphenyl derivatives. This technical guide provides a comprehensive overview of the synthesis, molecular structure, and detailed spectroscopic characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₀O₃ | [1][2] |

| Molecular Weight | 332.39 g/mol | [1] |

| IUPAC Name | 1-[2,5-bis(phenylmethoxy)phenyl]ethanone | [1] |

| CAS Number | 21766-81-4 | [2] |

The structure consists of a phenyl ring substituted with an acetyl group, and two benzyloxy groups at positions 2 and 5. The electron-donating nature of the benzyloxy groups activates the aromatic ring towards electrophilic substitution. However, the steric bulk of these groups can influence the kinetics of reactions at the aromatic ring and the adjacent acetyl group[1].

References

An In-depth Technical Guide to 1-(2,5-Bis(benzyloxy)phenyl)ethanone

CAS Number: 21766-81-4 | Molecular Formula: C₂₂H₂₀O₃ | Molecular Weight: 332.39 g/mol

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 1-(2,5-Bis(benzyloxy)phenyl)ethanone. It provides an in-depth exploration of its chemical properties, a detailed and validated synthesis protocol, rigorous characterization methodologies, and a discussion of its applications as a versatile synthetic intermediate.

Executive Summary

This compound is an aromatic ketone notable for its role as a key building block in organic synthesis. The strategic placement of two benzyloxy groups on the phenyl ring makes it a valuable precursor for the synthesis of multi-substituted aromatic compounds. These benzyloxy moieties function as robust protecting groups for the underlying hydroquinone structure, allowing for selective chemical transformations at other sites of the molecule.[1] Their subsequent removal under specific conditions, such as catalytic hydrogenation, regenerates the free phenols, making this compound particularly useful in the multi-step synthesis of complex molecules, including potential pharmaceutical agents and specialized materials.[1]

Physicochemical Properties & Structural Elucidation

Summarized below are the key physical and chemical properties of the target compound.

| Property | Value | Source |

| CAS Number | 21766-81-4 | [Chemicea Pharmaceuticals, 2023] |

| Molecular Formula | C₂₂H₂₀O₃ | [1] |

| Molecular Weight | 332.39 g/mol | [1] |

| Physical Form | Solid | Sigma-Aldrich |

| Solubility | Insoluble in water (1.9E-3 g/L at 25 °C, predicted) | Guidechem |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

| InChI Key | UQJUOEWQZNRLJJ-UHFFFAOYSA-N | Sigma-Aldrich |

Structural Diagram:

The molecular structure features a central acetophenone core with two benzyloxy groups attached at the 2- and 5-positions of the phenyl ring.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The most reliable and frequently cited method for preparing this compound is the Williamson ether synthesis, starting from 2,5-dihydroxyacetophenone. This approach involves the O-alkylation of both phenolic hydroxyl groups using benzyl bromide in the presence of a weak base, such as potassium carbonate, which acts as a proton scavenger.

Reaction Scheme:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol:

Materials:

-

2,5-Dihydroxyacetophenone (1.0 eq)

-

Benzyl Bromide (2.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Acetone (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 10-15 mL per gram of acetophenone).

-

Reagent Addition: While stirring vigorously, add benzyl bromide (2.2 eq) to the mixture dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 56-60°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching & Extraction):

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification (Recrystallization): The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the final product as a pure solid.

Causality and Insights:

-

Choice of Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl groups but not so strong as to cause side reactions with the ketone or benzyl bromide.

-

Solvent: Acetone is an excellent solvent as it is polar enough to dissolve the reactants but has a convenient boiling point for reflux and is easily removed.

-

Excess Reagents: A slight excess of benzyl bromide and potassium carbonate is used to ensure the complete di-benzylation of the starting material.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic methods and physical measurements provides a self-validating system.

Logical QC Workflow:

Caption: Quality control workflow for product validation.

Expected Spectroscopic Data:

¹H NMR (Proton NMR): (Predicted, in CDCl₃, 400 MHz)

-

δ ~7.2-7.5 ppm (m, 10H): A complex multiplet corresponding to the ten protons on the two phenyl rings of the benzyl groups.

-

δ ~7.0-7.2 ppm (m, 3H): Signals corresponding to the three aromatic protons on the central phenyl ring.

-

δ ~5.1 ppm (s, 4H): A sharp singlet integrating to four protons, characteristic of the two equivalent methylene (-CH₂-) groups of the benzyloxy substituents.

-

δ ~2.6 ppm (s, 3H): A singlet integrating to three protons, corresponding to the methyl (-CH₃) group of the ethanone moiety.

¹³C NMR (Carbon NMR): (Predicted, in CDCl₃, 100 MHz)

-

δ ~198-202 ppm: Ketone carbonyl carbon (C=O).

-

δ ~150-155 ppm: Aromatic carbons directly attached to the benzyloxy oxygen atoms (C-O).

-

δ ~127-137 ppm: Aromatic carbons of the benzyl groups and the central phenyl ring.

-

δ ~115-125 ppm: Remaining aromatic carbons of the central ring.

-

δ ~70-72 ppm: Methylene carbons (-CH₂) of the benzyloxy groups.

-

δ ~28-32 ppm: Methyl carbon (-COCH₃).

IR (Infrared) Spectroscopy:

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2920-2850 cm⁻¹: Aliphatic C-H stretching from the methylene and methyl groups.

-

~1670-1685 cm⁻¹: A strong, sharp absorption characteristic of the aryl ketone carbonyl (C=O) stretch.

-

~1580-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1200-1250 cm⁻¹: Aryl-O-C (ether) stretching.

Mass Spectrometry (MS):

-

Expected M⁺: The molecular ion peak [M]⁺ would be observed at m/z = 332.

-

Key Fragmentation: A prominent fragment would be expected at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the loss of a benzyl group. Another significant fragmentation would be the loss of an acetyl group ([M-43]⁺) at m/z = 289.

Applications in Synthesis

The primary utility of this compound lies in its role as a protected hydroquinone derivative. The benzyloxy groups are stable to a wide range of reaction conditions, allowing for extensive modification of the acetophenone side chain or further substitution on the aromatic ring.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a precursor for flavonoids, isoflavonoids, and other classes of compounds investigated for their biological activities.[1] The protected hydroxyl groups are crucial for building complex molecular architectures before a final deprotection step reveals the active pharmacophore.

-

Intermediate for Polyphenolic Compounds: It is a key starting material for synthesizing complex polyphenols and natural product analogs that are otherwise difficult to access due to the high reactivity of free hydroquinones.

-

Material Science: As an aromatic ketone, it can be used as a monomer or precursor for thermally stable polymers or materials with specific optoelectronic properties.[1]

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Precautions:

-

Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid generating dust. Do not inhale the substance. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

This information is based on supplier safety data and should be used as a guide. Always refer to the full Safety Data Sheet (SDS) before use.

References

A Comprehensive Technical Guide to the Synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone

Introduction: Strategic Importance of 1-(2,5-Bis(benzyloxy)phenyl)ethanone

This compound is a pivotal intermediate in the landscape of organic synthesis, most notably as a precursor in the total synthesis of Coenzyme Q10 (CoQ10) and its analogues.[1][2][3] CoQ10 is a vital component of the electron transport chain in cellular respiration and a potent antioxidant, making its synthetic accessibility a significant focus in medicinal and biological chemistry.[3][4] The benzyloxy groups in this compound serve as crucial protecting groups for the phenolic hydroxyls, masking their reactivity to allow for further chemical modifications on other parts of the molecule.[5] This guide provides an in-depth exploration of the synthesis of this key intermediate from 2,5-dihydroxyacetophenone, delving into the mechanistic underpinnings, a field-tested experimental protocol, and critical considerations for process optimization.

Theoretical Framework: The Williamson Ether Synthesis

The conversion of 2,5-dihydroxyacetophenone to this compound is a classic example of the Williamson ether synthesis.[6][7][8] This robust and widely utilized reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][8][9]

Reaction Mechanism and Key Principles

The synthesis involves two primary stages:

-

Deprotonation: The phenolic hydroxyl groups of 2,5-dihydroxyacetophenone are relatively acidic and are deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride) in a concerted SN2 fashion, displacing the halide and forming the ether linkage.[6][8]

The selection of reagents and reaction conditions is paramount for a successful synthesis, directly impacting yield, purity, and scalability.

Experimental Design and Rationale

Reagent Selection and Causality

| Reagent | Role | Rationale for Selection |

| 2,5-Dihydroxyacetophenone | Starting Material | The core scaffold containing the phenolic hydroxyl groups to be benzylated. |

| Benzyl Bromide | Alkylating Agent | A highly reactive primary alkyl halide, ideal for SN2 reactions with minimal competing elimination reactions.[8][10] |

| Potassium Carbonate (K₂CO₃) | Base | A moderately weak base that is effective in deprotonating the acidic phenolic hydroxyls without being overly harsh, which could lead to side reactions.[7][11][12] It is also cost-effective and easy to handle. |

| N,N-Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism by solvating the cation (K⁺) while leaving the phenoxide nucleophile relatively free and reactive.[5][6] |

Process Workflow Diagram

References

- 1. Synthesis of the Key Intermediate of Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Coenzyme Q10 Synthesis [flipper.diff.org]

- 5. Buy this compound | 21766-81-4 [smolecule.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation, a cornerstone of organic synthesis, specifically tailored for the preparation of 1-(2,5-Bis(benzyloxy)phenyl)ethanone. This key intermediate is of significant interest in medicinal chemistry and materials science. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and outlines robust methods for product purification and characterization. The content is structured to provide not only a procedural methodology but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction: The Significance of this compound

This compound, with the molecular formula C₂₂H₂₀O₃, is a versatile organic compound that serves as a valuable building block in various scientific domains. The presence of two benzyloxy protecting groups on the phenyl ring allows for selective chemical modifications, making it a crucial intermediate in the multi-step synthesis of complex molecules. In the pharmaceutical industry, this compound is a precursor for the development of novel drug candidates. Furthermore, its aromatic ketone structure imparts properties like thermal stability, suggesting potential applications in material science.

This guide focuses on the synthesis of this compound via the Friedel-Crafts acylation of 1,4-dibenzyloxybenzene. This method offers a direct and efficient route to this important ketone.

The Friedel-Crafts Acylation: A Mechanistic Perspective

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[1] The reaction typically involves an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

The mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and generating a resonance-stabilized acylium ion (R-C≡O⁺). This powerful electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is subsequently restored by the loss of a proton, yielding the aryl ketone.[1]

A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents polysubstitution.[2] Additionally, the acylium ion does not undergo rearrangement, leading to a more predictable product distribution.[2]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the Friedel-Crafts acylation of 1,4-dibenzyloxybenzene.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 1,4-Dibenzyloxybenzene | C₂₀H₁₈O₂ | 290.36 | (1.0 equiv) | >98% |

| Acetyl chloride | C₂H₃ClO | 78.50 | (1.1 equiv) | >99% |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | (1.2 equiv) | >99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | ACS grade |

| Hydrochloric acid | HCl | 36.46 | Concentrated | ACS grade |

| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated solution | ACS grade |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS grade | |

| Deionized water | H₂O | 18.02 | ||

| Ice |

3.2. Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Reaction Setup and Procedure

Safety Note: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[1]

-

Preparation of the Reaction Vessel: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature in a desiccator before use. Assemble the round-bottom flask, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Lewis Acid and Solvent: To the round-bottom flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the suspension.

-

Preparation of the Acylating Agent: In the addition funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension of aluminum chloride in DCM to 0 °C using an ice bath. Add the acetyl chloride solution dropwise from the addition funnel to the stirred suspension over 15-20 minutes.

-

Addition of the Aromatic Substrate: Prepare a solution of 1,4-dibenzyloxybenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3.4. Work-up and Isolation

-

Quenching the Reaction: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1] This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

3.5. Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Workflow and Data Summary

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Table 1: Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Substrate:AcCl:AlCl₃) | 1 : 1.1 : 1.2 | A slight excess of the acylating agent and a stoichiometric amount of the Lewis acid are used to drive the reaction to completion. |

| Solvent | Anhydrous Dichloromethane | An inert, aprotic solvent that is suitable for the reaction conditions and dissolves the reactants. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction between the Lewis acid and acyl chloride. The reaction then proceeds at room temperature. |

| Reaction Time | 1-2 hours | Sufficient time for the reaction to go to completion, which should be monitored by TLC. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

5.1. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Aromatic C-H stretch: ~3032 cm⁻¹

-

Aliphatic C-H stretch: ~2900-3000 cm⁻¹

-

Carbonyl (C=O) stretch of the ketone: ~1651 cm⁻¹

-

C-O-C (ether) stretch: ~1200-1250 cm⁻¹

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃):

-

δ ~2.60 ppm (singlet, 3H): Protons of the acetyl group (CH₃).

-

δ ~5.15 ppm (singlet, 4H): Protons of the two benzyloxy methylene groups (OCH₂Ph).

-

δ ~6.9-7.5 ppm (multiplet, 13H): Aromatic protons of the three phenyl rings.

¹³C NMR (in CDCl₃):

-

δ ~29 ppm: Carbon of the acetyl group (CH₃).

-

δ ~70-71 ppm: Carbons of the benzyloxy methylene groups (OCH₂Ph).

-

δ ~114-154 ppm: Aromatic carbons.

-

δ ~200 ppm: Carbonyl carbon of the ketone (C=O).

Conclusion

The Friedel-Crafts acylation of 1,4-dibenzyloxybenzene provides a reliable and efficient method for the synthesis of this compound, a valuable intermediate for drug discovery and material science. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The detailed protocol and characterization data provided in this guide serve as a robust resource for the successful synthesis and validation of this important compound.

References

A Comprehensive Technical Guide to the Physical Properties of 1-(2,5-Bis(benzyloxy)phenyl)ethanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization

In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physical properties is not merely a preliminary step but a cornerstone of a successful research campaign. Properties such as melting point and solubility are critical determinants of a substance's behavior in both biological and manufacturing contexts.[1] For researchers and drug development professionals, these parameters offer invaluable insights into a compound's purity, stability, and potential bioavailability.[2][3] A lower melting point, for instance, can sometimes be correlated with improved absorption for poorly soluble drugs.[4][5]

This technical guide provides an in-depth examination of the key physical properties of 1-(2,5-Bis(benzyloxy)phenyl)ethanone (CAS No. 21766-81-4), a versatile organic compound with applications in synthetic chemistry and materials science. This document will detail the available data for its melting point and solubility, provide robust, field-tested protocols for their experimental determination, and contextualize the significance of these properties for scientific and pharmaceutical applications.

Melting Point Analysis of this compound

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. It is a highly sensitive indicator of purity; impurities tend to depress and broaden the melting range.[6][7]

Reported Melting Point Data

As of the latest literature review, a definitive, experimentally determined melting point for this compound has not been prominently reported. However, for the purpose of contextual understanding and to highlight the importance of isomeric substitution on physical properties, the melting points of its isomers are presented below.

| Compound | CAS Number | Melting Point (°C) |

| 1-(2,4-Bis(benzyloxy)phenyl)ethanone | 22877-01-6 | 81 - 83 |

| 1-(3,5-Bis(benzyloxy)phenyl)ethanone | 28924-21-2 | 60 - 62 |

| This compound | 21766-81-4 | Not Reported |

The variance in melting points between the 2,4- and 3,5- isomers underscores the impact of the substitution pattern on the crystalline lattice energy. It is imperative for researchers to experimentally determine the melting point of the 2,5- isomer to establish a benchmark for its purity and identity.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method for determining the melting point range of a solid organic compound. This method is widely adopted for its accuracy and the small sample size required.[6]

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample is not a fine powder, gently grind it using a mortar and pestle.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will be packed into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample should be approximately 1-2 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will save time in the subsequent, more accurate determinations.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Replicate Measurements: Repeat the accurate measurement at least twice more with fresh samples to ensure the reproducibility of the results.

Causality and Self-Validation: A sharp melting range (typically 0.5-1.0°C) is indicative of a high degree of purity.[6] A broad melting range suggests the presence of impurities. By performing multiple, slow, and careful measurements, the protocol has an inherent self-validation mechanism. Consistent results across replicates build confidence in the determined melting point.

Diagram of Melting Point Determination Workflow

Caption: Workflow for the experimental determination of melting point.

Solubility Profile of this compound

Solubility is a crucial physical property that influences a drug's absorption, distribution, and overall bioavailability.[1][2] For synthetic chemists, solubility dictates the choice of solvents for reactions, purification, and formulation.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported in aqueous solution. Due to its largely non-polar structure, it is expected to be more soluble in common organic solvents.

| Solvent | Solubility | Temperature (°C) |

| Water | Insoluble (1.9 x 10⁻³ g/L) | 25 |

| Dichloromethane | Expected to be soluble | Room Temperature |

| Ethyl Acetate | Expected to be soluble | Room Temperature |

| Methanol | Expected to be soluble | Room Temperature |

| Chloroform | Expected to be slightly soluble | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Expected to be slightly soluble | Room Temperature |

Note: Solubility in organic solvents is based on the behavior of its isomers and the general principle of "like dissolves like." Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the qualitative and semi-quantitative solubility of an organic compound.

Principle: A specified amount of the solute is added to a specified volume of solvent and agitated at a constant temperature. The extent of dissolution determines the solubility classification.

Apparatus:

-

Small test tubes or vials with caps

-

Vortex mixer or shaker bath

-

Analytical balance

-

Pipettes

-

Filtration apparatus (optional)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a test tube or vial.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.

-

Equilibration: Cap the test tube and agitate it vigorously using a vortex mixer or a shaker bath at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: After agitation, allow the sample to stand and observe for any undissolved solid.

-

Soluble: No undissolved solid is visible.

-

Slightly Soluble: A small amount of undissolved solid remains.

-

Insoluble: Most or all of the solid remains undissolved.

-

-

Semi-Quantitative Determination (Optional): If the compound appears soluble, add more solute in known increments until saturation is reached. If it appears insoluble, the supernatant can be carefully removed, filtered, and the concentration of the dissolved compound can be determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Solvent Series: Repeat the procedure for a range of solvents of varying polarities (e.g., water, methanol, dichloromethane, hexane).

Causality and Self-Validation: This protocol is self-validating through the systematic testing of a range of solvents. The observed solubility profile should be consistent with the chemical structure of this compound. For instance, its two benzyl ether groups and aromatic core suggest poor solubility in polar protic solvents like water and better solubility in non-polar organic solvents.

Diagram of Solubility Testing Workflow

Caption: Workflow for the experimental determination of solubility.

Conclusion and Future Directions

The physical properties of this compound, particularly its melting point and solubility, are fundamental parameters for its effective use in research and development. While its aqueous solubility has been quantified as very low, a comprehensive solubility profile in various organic solvents should be experimentally determined. Crucially, the experimental determination of its melting point is a necessary step to establish a reliable benchmark for purity and identity. The protocols provided in this guide offer a robust framework for obtaining these critical data points, enabling researchers to proceed with confidence in their synthetic and developmental endeavors.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1-[2-(Benzyloxy)phenyl]ethan-1-one | C15H14O2 | CID 520513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 21766-81-4 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. targetmol.cn [targetmol.cn]

- 6. 1-[2,5-bis(benzyloxy)phenyl]ethan-1-one | 21766-81-4 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

The Rising Therapeutic Potential of Benzyloxy-Substituted Phenyl Compounds: A Technical Guide for Researchers

Introduction: The Benzyloxy Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the benzyloxy-substituted phenyl motif has emerged as a "privileged scaffold"—a core structure that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities. This guide provides an in-depth technical exploration of the multifaceted biological potential of this class of compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds show promise, elucidate their underlying mechanisms of action, and provide validated experimental protocols to empower further investigation.

The versatility of the benzyloxy-phenyl scaffold lies in its unique combination of structural features. The phenyl ring provides a foundation for various substitutions, allowing for the fine-tuning of electronic and steric properties. The flexible benzyloxy group can adopt multiple conformations, enabling interaction with diverse binding pockets within biological macromolecules. This inherent adaptability has led to the discovery of benzyloxy-substituted phenyl compounds with significant anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.

Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents remains a paramount challenge in modern medicine. Benzyloxy-substituted phenyl compounds have demonstrated considerable potential in this arena, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of these compounds is often not limited to a single mechanism but rather involves a cascade of events that disrupt cancer cell homeostasis. Key mechanisms include:

-

Induction of Apoptosis: Many benzyloxy-substituted derivatives trigger programmed cell death, a crucial pathway for eliminating malignant cells.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. For instance, some derivatives have been shown to arrest cells in the S phase of the cell cycle.[1]

-

Inhibition of Key Signaling Pathways: The disruption of critical signaling pathways essential for cancer cell survival and growth is another common mechanism.

A series of 1-benzyloxy-5-phenyltetrazole derivatives, for example, have shown potent in vitro inhibitory activity against androgen-receptor-dependent prostate cancer cells, with IC50 values below 50 nM.[2] Similarly, novel benzyloxyurea derivatives have exhibited promising anticancer activity against human and murine leukemia cell lines.[3][4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzyloxy-substituted phenyl compounds is highly dependent on the nature and position of substituents on both the phenyl and benzyl rings. Studies have revealed that:

-

Electron-donating or withdrawing groups on the phenyl ring can significantly influence activity. For example, the introduction of electron-donating groups at the 4th position of a pyrrole ring in certain benzoyl-phenyl-pyrrole derivatives increased their anti-cancer activity.[1]

-

Substitution patterns on the benzyl moiety can modulate binding affinity and selectivity for specific biological targets.

The following diagram illustrates a generalized workflow for the initial screening of anticancer compounds.

Caption: A typical workflow for in vitro anticancer activity screening.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[5][6] It is a reliable and relatively economical technique for preliminary anticancer screening.[5][6]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the benzyloxy-substituted phenyl compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Part 2: Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzyloxy-substituted phenyl compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial effects of these compounds are often attributed to their ability to:

-

Disrupt Cell Membranes: The lipophilic nature of the benzyloxy group can facilitate the insertion of the molecule into the bacterial cell membrane, leading to increased permeability and cell death. Some benzyl phenyl sulfide derivatives have been shown to act by destroying the bacterial cell membrane.[7]

-

Inhibit Essential Enzymes: These compounds can inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

For example, a series of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives, including some with a benzyloxy moiety, have shown potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low µg/mL range.[8][9][10]

Structure-Activity Relationship (SAR) Insights

Key structural features influencing the antimicrobial activity of benzyloxy-substituted phenyl compounds include:

-

Lipophilicity: A balance of lipophilicity is crucial for membrane penetration.

-

Electronic Effects: The presence of electron-withdrawing or -donating groups can impact the compound's interaction with microbial targets. For instance, in a series of guanidine derivatives, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the best potency.[8][9]

The following diagram outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and accurate technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[12]

Step-by-Step Methodology:

-

Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the benzyloxy-substituted phenyl compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]

-

Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).[13]

-

Inoculate the Plate: Inoculate each well of the microtiter plate with the bacterial suspension.[14] Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).[12]

-

Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[11]

-

Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[12]

Part 3: Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Benzyloxy-substituted phenyl compounds, particularly those with phenolic hydroxyl groups, can act as potent antioxidants.

Mechanism of Action: Radical Scavenging

The primary mechanism of antioxidant activity for these compounds is their ability to donate a hydrogen atom or an electron to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[15] This process converts the highly reactive free radical into a more stable, non-reactive species.

The antioxidant capacity is influenced by the presence and position of hydroxyl and methoxy groups on the phenyl ring.[16][17] For example, phenolic lignans with a 4-hydroxy-3-methoxybenzyl group exhibit antioxidant activity, although high oxidation at the benzylic position can reduce this activity.[18]

Structure-Activity Relationship (SAR) Insights

The antioxidant potential is strongly correlated with:

-

Phenolic Hydroxyl Groups: The presence of one or more hydroxyl groups on the phenyl ring is often crucial for radical scavenging activity.[19]

-

Substitution Pattern: The position of hydroxyl and other substituents on the aromatic ring can influence the stability of the resulting phenoxy radical, thereby affecting antioxidant potency.

The following diagram illustrates the principle of the DPPH radical scavenging assay.

Caption: Principle of the DPPH radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple, rapid, and widely used method to evaluate the antioxidant capacity of various compounds.[15][20]

Principle: The assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[15][20] The degree of discoloration is proportional to the scavenging activity.[15]

Step-by-Step Methodology:

-

Prepare DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.[21]

-

Prepare Sample Solutions: Prepare various concentrations of the benzyloxy-substituted phenyl compound in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction Mixture: Add a fixed volume of the DPPH solution to each sample concentration in a 96-well plate or test tubes.[20]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[21]

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[20]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[15] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Part 4: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzyloxy-substituted phenyl compounds have been shown to possess anti-inflammatory properties.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of these compounds can be attributed to their ability to:

-

Inhibit Pro-inflammatory Enzymes: Some derivatives can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

-

Suppress Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6).[22]

-

Inhibit Neutrophil Activity: Certain benzyloxy-substituted phenylacrylaldehydes have been shown to inhibit superoxide formation in neutrophils.[23]

For example, some phenylpropanoids, which share structural similarities, have demonstrated anti-inflammatory effects by inhibiting the production of TNF-α and IL-1β.[24]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity is influenced by:

-

Substitution on the Phenyl Ring: The nature and position of substituents can modulate the inhibitory activity against specific inflammatory targets.

-

The Benzyloxy Moiety: The benzyloxy group can contribute to the overall lipophilicity and binding affinity of the compound to inflammatory enzymes.

Conclusion and Future Directions

The benzyloxy-substituted phenyl scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects, underscore the significant potential of this class of compounds.

Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the observed biological activities.

-

In Vivo Studies: Translating the promising in vitro results into preclinical animal models to assess efficacy and safety.

This guide provides a foundational understanding of the biological activities of benzyloxy-substituted phenyl compounds and offers practical experimental protocols to facilitate further research in this exciting field. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer evaluation of benzyloxyurea derivatives. | Sigma-Aldrich [merckmillipore.com]

- 4. Synthesis and anticancer evaluation of benzyloxyurea derivatives. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 7. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Effect of benzylic oxygen on the antioxidant activity of phenolic lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 1-(2,5-Bis(benzyloxy)phenyl)ethanone as a Versatile Protecting Group Reagent

Introduction: A Modern Tool for Advanced Synthetic Chemistry

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular complexity and high yields.[1] 1-(2,5-Bis(benzyloxy)phenyl)ethanone, a derivative of 2,5-dihydroxyacetophenone, emerges as a sophisticated reagent with dual protective capabilities. Its core structure, featuring a phenacyl acetophenone backbone, allows for the protection of carboxylic acids through the formation of photolabile 2,5-dibenzyloxyphenacyl esters. This functionality introduces an element of "caged compounds," where a biologically active molecule can be released with spatio-temporal precision using light.[2] Furthermore, the ketone moiety can serve as a protecting group for diols through the formation of a cyclic ketal. The benzyloxy groups on the aromatic ring offer an additional layer of protection, which can be removed under standard hydrogenolysis conditions.

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound as a protecting group reagent. We will delve into detailed protocols for the synthesis of the activated protecting group, its application in protecting carboxylic acids and diols, and the subsequent deprotection strategies, including photochemical and catalytic methods.

PART 1: Protection of Carboxylic Acids as Photolabile 2,5-Dibenzyloxyphenacyl Esters

The phenacyl group and its derivatives are recognized as effective photoremovable protecting groups for carboxylic acids.[3][4] The introduction of benzyloxy substituents at the 2 and 5 positions of the phenacyl moiety is anticipated to fine-tune the photochemical properties and offer an additional site for deprotection. The protection of a carboxylic acid using this reagent involves a two-step process: first, the synthesis of the reactive α-bromo derivative, 2-bromo-1-(2,5-bis(benzyloxy)phenyl)ethanone, followed by its reaction with the carboxylic acid.

Synthesis of 2-Bromo-1-(2,5-bis(benzyloxy)phenyl)ethanone (2,5-Dibenzyloxyphenacyl Bromide)

The synthesis of α-bromo ketones from acetophenones is a well-established transformation. A common method involves direct bromination using bromine in a suitable solvent, often with a catalytic amount of acid.

Experimental Protocol: Synthesis of 2-Bromo-1-(2,5-bis(benzyloxy)phenyl)ethanone

-

Materials:

-

This compound

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Anhydrous Aluminum Chloride (AlCl₃) (optional, as catalyst)

-

Anhydrous Ether or Dichloromethane (DCM)

-

Petroleum Ether

-

Methanol (for recrystallization)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous ether or DCM in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

(Optional) Add a catalytic amount of anhydrous aluminum chloride.

-

Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled solution with constant stirring. Monitor the disappearance of the bromine color.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-